2-Amino-3-[4-(carboxymethyl)phenyl]propanoic acid
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Overview
Description
4-Carboxymethylphenylalanine is a derivative of phenylalanine, an essential amino acid. It is characterized by the substitution of a carboxymethyl group at the para position of the phenyl ring. This compound has the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carboxymethylphenylalanine typically involves the carboxymethylation of phenylalanine. One common method is the reaction of phenylalanine with chloroacetic acid under basic conditions. The reaction proceeds as follows:
- Dissolve phenylalanine in an aqueous solution of sodium hydroxide.
- Add chloroacetic acid to the solution and heat the mixture to promote the carboxymethylation reaction.
- After the reaction is complete, acidify the solution to precipitate the product.
- Purify the product by recrystallization .
Industrial Production Methods
Industrial production of 4-Carboxymethylphenylalanine follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale mixing of phenylalanine and chloroacetic acid in industrial reactors.
- Continuous monitoring and control of reaction conditions to ensure high yield and purity.
- Use of advanced purification techniques such as chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Carboxymethylphenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other reduced forms.
Substitution: The carboxymethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenylalanine derivatives
Scientific Research Applications
4-Carboxymethylphenylalanine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Carboxymethylphenylalanine involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The carboxymethyl group can also participate in hydrogen bonding and other interactions, affecting the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Phenylalanine: The parent compound, lacking the carboxymethyl group.
Tyrosine: Similar structure but with a hydroxyl group at the para position.
4-Hydroxyphenylalanine: Similar to tyrosine but with an additional hydroxyl group
Uniqueness
4-Carboxymethylphenylalanine is unique due to the presence of the carboxymethyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s reactivity and interaction with biological targets, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c12-9(11(15)16)5-7-1-3-8(4-2-7)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHYWUVYIKCPGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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